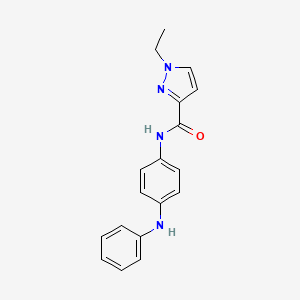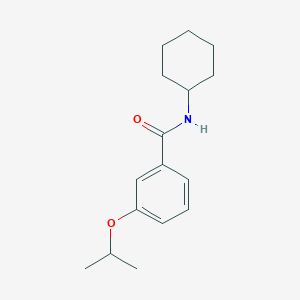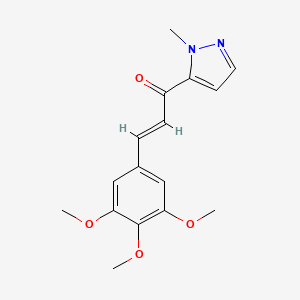
N-(4-anilinophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including "N-(4-anilinophenyl)-1-ethyl-1H-pyrazole-3-carboxamide," often involves multistep chemical reactions, including condensation followed by cyclization. Pyrazole derivatives are synthesized using methods that involve reactions under different conditions, such as the use of phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine among the most common reagents. These methodologies enable the generation of a variety of heterocyclic compounds with significant yields and under mild reaction conditions (Dar & Shamsuzzaman, 2015; Becerra, Abonía, & Castillo, 2022).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by their ability to form stable heterocyclic frameworks. These structures play a crucial role in the compound's reactivity and interaction with various biological targets. The pyrazole core, in particular, is recognized for its incorporation into many biologically active compounds due to its pharmacophore properties (Dar & Shamsuzzaman, 2015).
Chemical Reactions and Properties
Pyrazole derivatives undergo a wide range of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions are pivotal for the functionalization of the pyrazole core, allowing for the introduction of various substituents that modulate the chemical properties of the resulting compounds. The unique reactivity of pyrazole derivatives provides a foundation for synthesizing compounds with potential biological and pharmacological activities (Becerra, Abonía, & Castillo, 2022).
Scientific Research Applications
Agrochemical Applications
Pyrazole carboxamide derivatives, closely related to N-(4-anilinophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, have been explored for their potential in agrochemicals, particularly as fungicides and nematocides. A study by Zhao et al. (2017) synthesized a novel series of fluorine-containing pyrazole carboxamides, demonstrating weak fungicidal activity but significant nematocidal activity against Meloidogyne incognita, highlighting their potential in protecting crops from nematode pests Zhao et al., 2017.
Anticancer Research
Compounds structurally similar to N-(4-anilinophenyl)-1-ethyl-1H-pyrazole-3-carboxamide have been investigated for their cytotoxic effects. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of such compounds in developing anticancer therapies Hassan et al., 2014.
Neuroprotective Studies
López Cara et al. (2009) conducted research on 5-phenyl-1H-pyrrole-2-carboxamide derivatives, molecules sharing a core structural motif with N-(4-anilinophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, as inhibitors of neural and inducible Nitric Oxide Synthase (nNOS and iNOS). Their findings revealed potential applications in treating neurodegenerative diseases like Parkinson's disease, where regulation of nNOS and iNOS activity is crucial López Cara et al., 2009.
Antileishmanial Activities
Research by de Mello et al. (2004) on 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters, which are structurally related to the compound , demonstrated significant antileishmanial activity, particularly against Leishmania amazonensis. This highlights the compound's potential in developing treatments against Leishmaniasis, a tropical disease caused by parasitic protozoans de Mello et al., 2004.
Herbicide Development
Li et al. (2008) explored 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives, which share a similarity in the heterocyclic core with N-(4-anilinophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, as protoporphyrinogen oxidase inhibitors. Some of these compounds exhibited excellent herbicidal activity, suggesting potential applications in developing new herbicides Li et al., 2008.
properties
IUPAC Name |
N-(4-anilinophenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-22-13-12-17(21-22)18(23)20-16-10-8-15(9-11-16)19-14-6-4-3-5-7-14/h3-13,19H,2H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTUTBNFNLWBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-[4-(phenylamino)phenyl]-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500306.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5500320.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide](/img/structure/B5500329.png)

![2-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5500357.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5500363.png)
![(3aR*,7aS*)-2-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5500365.png)

![5-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500375.png)
![2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5500394.png)
![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)

![3-(allylthio)-6-(5-chloro-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500411.png)
